molecular formula C8H11BrN2OS B12066367 1-[1-(5-Bromothiophen-2-yl)ethyl]-3-methylurea

1-[1-(5-Bromothiophen-2-yl)ethyl]-3-methylurea

Cat. No.: B12066367
M. Wt: 263.16 g/mol
InChI Key: FXVRVNZMQQNYQV-UHFFFAOYSA-N
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Description

1-[1-(5-Bromothiophen-2-yl)ethyl]-3-methylurea is an organic compound that features a brominated thiophene ring attached to an ethyl group, which is further connected to a methylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(5-Bromothiophen-2-yl)ethyl]-3-methylurea typically involves the reaction of 5-bromothiophene-2-carboxaldehyde with an appropriate amine to form an intermediate, which is then subjected to further reactions to yield the final product. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the process .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions: 1-[1-(5-Bromothiophen-2-yl)ethyl]-3-methylurea can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

1-[1-(5-Bromothiophen-2-yl)ethyl]-3-methylurea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(5-Bromothiophen-2-yl)ethyl]-3-methylurea involves its interaction with specific molecular targets. The brominated thiophene ring can interact with various enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and processes .

Comparison with Similar Compounds

Uniqueness: 1-[1-(5-Bromothiophen-2-yl)ethyl]-3-methylurea is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H11BrN2OS

Molecular Weight

263.16 g/mol

IUPAC Name

1-[1-(5-bromothiophen-2-yl)ethyl]-3-methylurea

InChI

InChI=1S/C8H11BrN2OS/c1-5(11-8(12)10-2)6-3-4-7(9)13-6/h3-5H,1-2H3,(H2,10,11,12)

InChI Key

FXVRVNZMQQNYQV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(S1)Br)NC(=O)NC

Origin of Product

United States

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